N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
CAS No.:
Cat. No.: VC16771053
Molecular Formula: C14H10ClN3OS2
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClN3OS2 |
|---|---|
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C14H10ClN3OS2/c15-10-5-3-9(4-6-10)13-17-18-14(21-13)16-12(19)8-11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19) |
| Standard InChI Key | HYVJTMIDXFYJDR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide follows a two-step protocol common to thiadiazole derivatives :
-
Formation of 5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine:
The precursor is synthesized via cyclization of 4-chlorobenzaldehyde thiosemicarbazide in the presence of phosphoryl chloride () or sulfuric acid, yielding the thiadiazole ring . -
Acetamide Functionalization:
The amine undergoes amidation with chloroacetyl chloride in anhydrous acetonitrile, forming 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Subsequent nucleophilic substitution with thiophen-2-ylamine in the presence of triethylamine or pyridine introduces the thiophene moiety .
Table 1: Key Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | , 4-chlorobenzaldehyde thiosemicarbazide | - | 80–100°C | 70–85% |
| 2 | Chloroacetyl chloride, triethylamine | Acetonitrile | RT | 65–78% |
| 3 | Thiophen-2-ylamine, pyridine | Benzene | Reflux | 60–70% |
Structural Characterization
The compound’s structure is confirmed via spectroscopic methods:
-
IR Spectroscopy: Peaks at 1650–1680 cm (amide C=O stretch) and 690–710 cm (C-S-C thiadiazole ring) .
-
NMR: Signals at δ 7.4–7.6 ppm (aromatic protons of 4-chlorophenyl), δ 6.8–7.2 ppm (thiophene protons), and δ 4.2–4.5 ppm (acetamide methylene) .
-
Mass Spectrometry: Molecular ion peak at m/z 335.8 consistent with .
The thiophene ring enhances lipophilicity (), potentially improving membrane permeability compared to simpler thiadiazole derivatives .
Biological Activities and Mechanisms
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| 5-(4-Cl-Ph)-Thiadiazole-piperazine | MCF-7 | 2.1 | |
| 5-(4-Cl-Ph)-Thiadiazole-pyridinium | HepG2 | 4.3 | |
| Doxorubicin (control) | MCF-7 | 0.9 |
Antimicrobial and Anticonvulsant Activity
-
Antimicrobial Effects: Thiadiazole-acetamide hybrids inhibit E. coli (MIC: 32 μg/mL) and S. aureus (MIC: 16 μg/mL) by disrupting cell wall synthesis.
-
Anticonvulsant Properties: Thiophene-containing analogs suppress pentylenetetrazole-induced seizures in rodent models via GABA receptor modulation.
Pharmacokinetic and Physicochemical Properties
ADME Profiling
-
Absorption: Moderate gastrointestinal absorption (Caco-2 permeability: cm/s) due to balanced hydrophilicity.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring generates sulfoxide metabolites .
-
Excretion: Renal clearance (t: 6–8 hours) predominates, with <5% fecal excretion.
Table 3: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 335.8 g/mol |
| 3.2 | |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 5 |
| Polar Surface Area | 98 Ų |
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the thiophene with pyridinium or benzylpiperidine groups improves solubility (e.g., 4-ethoxyphenyl piperazine analog: ) .
-
Hybrid Pharmacophores: Conjugation with aminothiazole enhances antiproliferative activity (IC: 1.8 μM vs. HT-29 colon cancer) .
Patent Landscape
While no patents directly claim N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide, related thiadiazole derivatives are protected for neurological (WO2017079641A1) and anticancer applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume